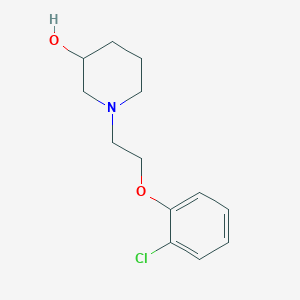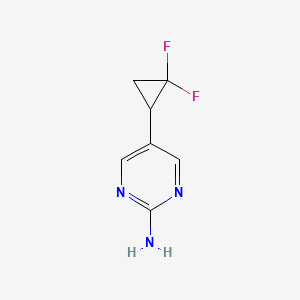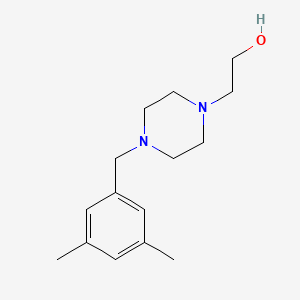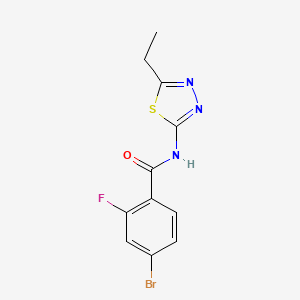
5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. These methods may include the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation due to their mild and functional group-tolerant reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and anti-tumor properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their diverse biological activities . The exact mechanism may involve the inhibition of specific enzymes or the modulation of receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
3-Methylbenzofuran: A derivative with a methyl group at the 3-position.
5-Bromo-2-methylbenzofuran: A derivative with a bromo group at the 5-position and a methyl group at the 2-position.
Uniqueness
5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide is unique due to the combination of its substituents, which may confer specific biological activities and chemical properties not found in other benzofuran derivatives .
Properties
Molecular Formula |
C13H14BrNO2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-propyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C13H14BrNO2/c1-3-6-15-13(16)12-8(2)10-7-9(14)4-5-11(10)17-12/h4-5,7H,3,6H2,1-2H3,(H,15,16) |
InChI Key |
JTTVBJHDZMJVKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14899406.png)

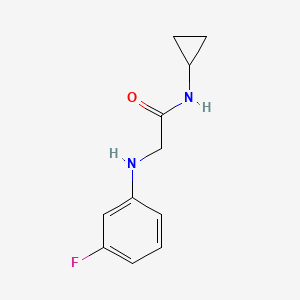



![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B14899445.png)
